molecular formula C7H18Cl2N4O2 B555088 L-Arginine methyl ester dihydrochloride CAS No. 26340-89-6

L-Arginine methyl ester dihydrochloride

Cat. No.: B555088
CAS No.: 26340-89-6
M. Wt: 261.15 g/mol
InChI Key: XQYZOBNLCUAXLF-XRIGFGBMSA-N
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Description

L-Arginine methyl ester dihydrochloride is a derivative of the amino acid L-arginine. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. The compound is known for its role in the regulation of vascular tone, neurotransmission, and immune response by serving as a source of nitric oxide, a signaling molecule involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arginine methyl ester dihydrochloride can be synthesized through the esterification of L-arginine hydrochloride with methanol. The process involves the following steps :

    Esterification: L-arginine hydrochloride is dissolved in methanol, and the mixture is cooled to -5 to -10°C. Thionyl chloride is then added dropwise to the solution.

    Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

    Purification: The reaction mixture is concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and automated systems to control temperature and reaction conditions, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

L-Arginine methyl ester dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

    Oxidation: Nitric oxide and related nitrogen species.

    Reduction: L-arginine alcohol derivatives.

    Substitution: Various substituted arginine derivatives depending on the reagents used.

Scientific Research Applications

L-Arginine methyl ester dihydrochloride has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in peptide synthesis and as a precursor for the synthesis of arginine derivatives.

    Biology: Studied for its role in nitric oxide production and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, immune response modulation, and wound healing.

    Industry: Utilized in the production of pharmaceuticals and as a component in various biochemical assays.

Comparison with Similar Compounds

L-Arginine methyl ester dihydrochloride can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific role in nitric oxide production and its diverse applications in scientific research. Its ability to serve as a precursor for various arginine derivatives and its involvement in critical physiological processes make it a valuable compound in multiple fields .

Properties

IUPAC Name

methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYZOBNLCUAXLF-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2577-94-8 (Parent)
Record name L-Arginine, methyl ester, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90885343
Record name L-Arginine, methyl ester, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26340-89-6
Record name L-Arginine, methyl ester, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arginine, methyl ester, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Arginine, methyl ester, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-argininate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of L-Arginine methyl ester dihydrochloride (L-NAME)?

A1: L-NAME is a non-selective inhibitor of nitric oxide synthase (NOS). [, ] This enzyme is responsible for the production of nitric oxide (NO) from L-arginine. By inhibiting NOS, L-NAME reduces the production of NO in cells and tissues. [, ]

Q2: How does this compound (L-NAME) impact bovine luteal function, as evidenced by the research?

A2: The research indicates that L-NAME influences bovine luteal function by interfering with NO signaling. Specifically, the studies demonstrate that:

  • L-NAME increases progesterone production: In bovine luteal cells, L-NAME administration was shown to increase progesterone (P4) production. [, ] This suggests that NO, under normal physiological conditions, might have an inhibitory effect on luteal steroidogenesis.
  • L-NAME counteracts PGF2α-induced luteolysis: Studies in heifers showed that L-NAME infusion blocked the luteolytic effect of cloprostenol, a prostaglandin F2α (PGF2α) analog. [] This suggests that NO might play a role in the PGF2α-induced regression of the bovine corpus luteum.

Q3: What are the implications of these findings for our understanding of the bovine corpus luteum?

A3: These research findings contribute to a more nuanced understanding of the complex interplay of factors regulating the bovine corpus luteum:

  • NO as a luteolytic factor: The results suggest that NO may act as a local mediator of luteolysis in cows, potentially downstream of PGF2α signaling. []

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